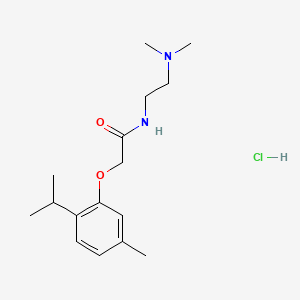
Propanedioic acid, (oxiranylmethyl)pentyl-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedioic acid, (oxiranylmethyl)pentyl-, diethyl ester is a chemical compound with the molecular formula C15H26O5. It is known for its unique structure, which includes an oxirane (epoxide) ring and ester functional groups. This compound is used in various scientific and industrial applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanedioic acid, (oxiranylmethyl)pentyl-, diethyl ester typically involves the esterification of propanedioic acid derivatives with appropriate alcohols. One common method is the reaction of diethyl malonate with an epoxide-containing alcohol under acidic or basic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize catalysts to enhance reaction rates and yields. The use of continuous flow reactors and optimized reaction conditions ensures efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, (oxiranylmethyl)pentyl-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or epoxide sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the ester or epoxide groups under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and diols.
Substitution: Amides, thioesters, and other substituted derivatives.
Scientific Research Applications
Propanedioic acid, (oxiranylmethyl)pentyl-, diethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propanedioic acid, (oxiranylmethyl)pentyl-, diethyl ester involves its reactivity with various biological and chemical targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with enzymes and other biomolecules. The ester groups can be hydrolyzed to release active carboxylic acids, which further participate in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, lacking the oxirane ring.
Ethyl acetoacetate: Contains a keto group instead of an oxirane ring.
Dimethyl malonate: Similar structure but with methyl ester groups instead of ethyl.
Uniqueness
Propanedioic acid, (oxiranylmethyl)pentyl-, diethyl ester is unique due to the presence of both an oxirane ring and ester groups, which confer distinct reactivity and versatility compared to other similar compounds. This combination of functional groups allows for a broader range of chemical transformations and applications.
Properties
CAS No. |
34706-56-4 |
|---|---|
Molecular Formula |
C15H26O5 |
Molecular Weight |
286.36 g/mol |
IUPAC Name |
diethyl 2-(oxiran-2-ylmethyl)-2-pentylpropanedioate |
InChI |
InChI=1S/C15H26O5/c1-4-7-8-9-15(10-12-11-20-12,13(16)18-5-2)14(17)19-6-3/h12H,4-11H2,1-3H3 |
InChI Key |
CLYNXOQGMQHJSK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC1CO1)(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



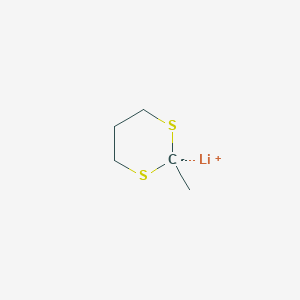
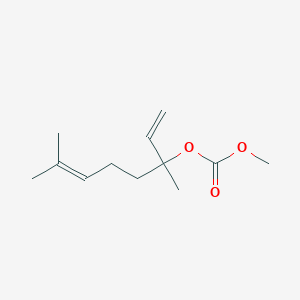

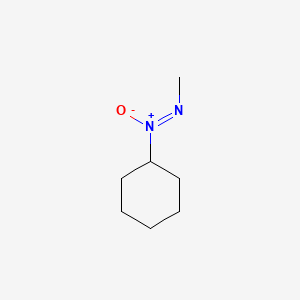
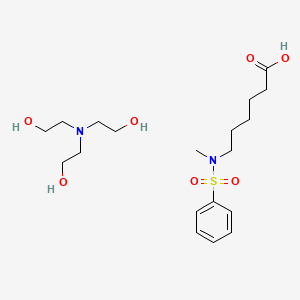
![1-(2-Chloroethyl)-3-[4-(propan-2-yl)cyclohexyl]urea](/img/structure/B14696565.png)
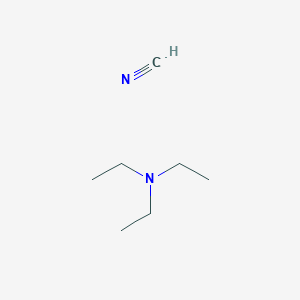
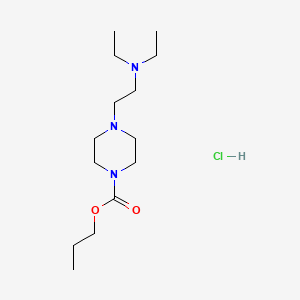

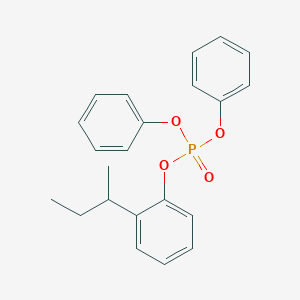
![5-(Benzylsulfanyl)-1-methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14696598.png)

